molecular formula C22H34O2 B8055562 Osbond acid CAS No. 25448-00-4

Osbond acid

Cat. No.: B8055562
CAS No.: 25448-00-4
M. Wt: 330.5 g/mol
InChI Key: AVKOENOBFIYBSA-WMPRHZDHSA-N
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Description

Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a very long-chain polyunsaturated fatty acid. It belongs to the omega-6 family and is primarily found in fish oil. This compound is known for its potential health benefits and is a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Osbond acid can be synthesized through the elongation and desaturation of arachidonic acid.

Industrial Production Methods: In industrial settings, this compound is typically extracted from fish oil. The extraction process involves several stages, including the separation of fatty acids from the oil, purification, and concentration of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Osbond acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction typically occurs under mild conditions.

    Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction usually requires elevated temperatures and pressures.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products:

Scientific Research Applications

Osbond acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential health benefits, including anti-inflammatory and cardiovascular effects.

    Industry: Used in the production of dietary supplements and functional foods .

Mechanism of Action

Osbond acid is similar to other very long-chain polyunsaturated fatty acids, such as docosahexaenoic acid and eicosapentaenoic acid. it is unique in its specific structure and the positions of its double bonds, which confer distinct biological properties .

Comparison with Similar Compounds

Osbond acid stands out due to its specific omega-6 classification and its unique role in various biological processes.

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912352
Record name Osbond acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docosapentaenoic acid (22n-6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25182-74-5, 25448-00-4
Record name Osbond acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25182-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osbond acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osbond acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osbond acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSBOND ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Docosapentaenoic acid (22n-6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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